REACTION_CXSMILES
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[Cl:1][C:2]1[C:4]([Cl:6])([Cl:5])[C:3]=1[Cl:7].[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:9]2[O:8][CH:12]([C:4]([Cl:6])([Cl:5])[C:3]=1[Cl:7])[CH:11]=[CH:10]2
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Name
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|
Quantity
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60 g
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Type
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reactant
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Smiles
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ClC1=C(C1(Cl)Cl)Cl
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Name
|
|
Quantity
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22.97 g
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Type
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reactant
|
Smiles
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O1C=CC=C1
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Name
|
|
Quantity
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600 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 30 hours
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Duration
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30 h
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Name
|
|
Type
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product
|
Smiles
|
ClC=1C2C=CC(C(C1Cl)(Cl)Cl)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |